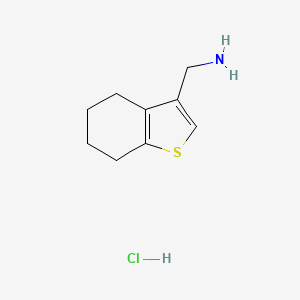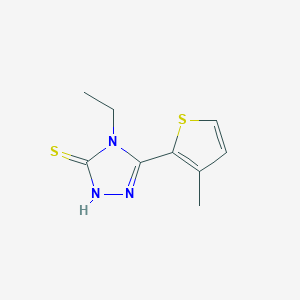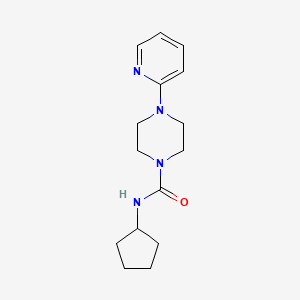![molecular formula C32H27N3O4 B4558786 ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate
説明
Synthesis Analysis
The synthesis of closely related indazole derivatives, including those with ethyl carboxylate groups and methoxyphenyl substituents, involves various organic synthesis techniques. For instance, the synthesis of ethyl-1H-indazole-3-carboxylates featuring aliphatic or aromatic acyl radicals indicates a broad spectrum of synthetic methodologies applicable to such compounds, although specific details for the exact compound may vary (G. A. Bistocchi et al., 1981).
Molecular Structure Analysis
The molecular structure of related compounds such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been studied through single-crystal X-ray diffraction techniques, revealing critical insights into the arrangement of molecular structures and the role of hydrogen bonding in crystal packing (K. Y. Yeong et al., 2018). These findings can provide a foundation for understanding the molecular structure of the compound .
Chemical Reactions and Properties
Research on similar molecules, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, emphasizes the significance of supramolecular aggregation through various intermolecular interactions, including C-H...O, C-H...F, and C-H...π interactions. These interactions play a crucial role in defining the reactivity and stability of such compounds (J. Suresh et al., 2007).
科学的研究の応用
Molecular Stabilities and Conformational Analyses
Compounds structurally related to the specified chemical have been studied for their tautomeric properties, conformations, and molecular docking studies, particularly as potential epidermal growth factor receptor (EGFR) inhibitors. These studies reveal insights into the anti-cancer properties of such compounds, indicating their significance in developing new therapeutic agents. For example, research on benzimidazole derivatives bearing 1,2,4-triazole shows the importance of molecular stability and hydrogen bonding in drug design (Karayel, 2021).
Synthesis and Antiviral Activities
Ethyl 5-hydroxyindole-3-carboxylates have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, demonstrating the potential of these compounds in antiviral research. This highlights the versatility of structurally similar compounds in addressing various infectious diseases (Zhao et al., 2006).
特性
IUPAC Name |
ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenylpyrrolo[2,3-e]indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O4/c1-4-39-32(37)27-20(2)34(22-15-17-24(38-3)18-16-22)30-25(27)19-26(36)31-28(30)29(21-11-7-5-8-12-21)33-35(31)23-13-9-6-10-14-23/h5-19,36H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYNHNQUPJCIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C3C(=C(C=C12)O)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-{[({[4-chloro-3-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]carbonyl}isophthalate](/img/structure/B4558703.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4558713.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4558723.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4558727.png)

![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)
![methyl (6'-amino-5'-cyano-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4558768.png)
![7-(benzylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4558770.png)


![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)
![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4558798.png)